tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)benzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-8-14-10-6-9(7-16)4-5-11(10)15/h4-6,8,16H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKKFGNUTBQFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743443 | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725237-71-8 | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS Number: 725237-71-8) is a benzimidazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in cancer research, antimicrobial activity, and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant data and case studies.
- Molecular Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
- CAS Number : 725237-71-8
- Purity : Minimum 95% .
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Key Findings :
- A study demonstrated that benzimidazole derivatives could induce apoptosis in MCF cell lines, with significant tumor growth suppression observed in xenograft models .
- The compound exhibited an IC50 value of approximately 25.72 μM against certain cancer cell lines, indicating moderate cytotoxicity .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |
| U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity comparable to DOX |
| Caki-1 (renal cancer) | Not specified | Induces apoptosis and necrosis |
2. Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains.
Study Results :
- Compounds derived from benzimidazole structures displayed significant inhibition against Staphylococcus aureus and Streptococcus faecalis, with MIC values ranging from 4 to 8 μg/mL .
| Microorganism | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4 | Significant inhibition |
| Streptococcus faecalis | 8 | Significant inhibition |
| Candida albicans | 64 | Moderate activity |
3. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in cancer progression.
Mechanistic Insights :
- The compound has been linked to the inhibition of PI3K pathways, which are crucial for cell survival and proliferation. In vitro studies indicated an IC50 value of 3.1 μM for PI3Kδ inhibition, suggesting potential as a therapeutic agent in targeting cancer pathways .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Xenograft Models : In vivo studies using xenograft mice models demonstrated that administration of the compound led to reduced tumor sizes and improved survival rates compared to control groups.
- In Vitro Studies : Flow cytometry assays confirmed that treatment with this compound resulted in increased apoptotic cell populations in various cancer cell lines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that benzimidazole derivatives, including tert-butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate, exhibit significant anticancer properties. A study demonstrated its efficacy in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.
Case Study : A recent investigation showed that this compound effectively reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent in oncology .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 64 µg/mL | Moderate |
| Candida albicans | 16 µg/mL | Highly Effective |
Material Science Applications
1. Polymer Chemistry
this compound is utilized as a building block in the synthesis of functional polymers. Its hydroxymethyl group allows for further chemical modifications, enabling the development of materials with tailored properties.
Case Study : A research group synthesized a series of copolymers incorporating this benzimidazole derivative, resulting in materials with enhanced thermal stability and mechanical strength. These polymers showed promise for applications in coatings and adhesives .
Chemical Reactions Analysis
Esterification and Hydrolysis
The hydroxymethyl group (-CHOH) undergoes esterification with acyl chlorides or anhydrides. Conversely, the tert-butyl ester can be hydrolyzed under acidic or basic conditions:
-
Esterification of hydroxymethyl :
Reaction with acetyl chloride in pyridine yields the acetylated derivative. -
Hydrolysis of tert-butyl ester :
Treatment with trifluoroacetic acid (TFA) in DCM removes the tert-butyl group, generating the carboxylic acid .
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Esterification | AcCl, pyridine | Acetylated derivative | Prodrug synthesis |
| Hydrolysis | TFA/DCM (1:1) | Free carboxylic acid | Intermediate for further coupling |
Nucleophilic Substitution
The hydroxymethyl group can be converted to a bromomethyl intermediate (using PBr or NBS), enabling nucleophilic substitution reactions. For example:
| Substrate | Reagent | Product | Efficiency |
|---|---|---|---|
| –CHOH | PBr | –CHBr | 85–90% |
| –CHBr | NaN | –CHN | 78% |
Oxidation Reactions
The hydroxymethyl group is oxidized to a formyl or carboxyl group using strong oxidizing agents:
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| TEMPO/NaClO | –CHO | High |
| KMnO/HSO | –COOH | Moderate |
Protection/Deprotection Strategies
The hydroxymethyl group is often protected during multi-step syntheses:
-
Silylation : tert-Butyldimethylsilyl chloride (TBDMSCl) protects –CHOH as –CHOTBDMS .
-
Deprotection : Fluoride-based reagents (e.g., TBAF) regenerate the free alcohol.
| Protection | Conditions | Stability |
|---|---|---|
| TBDMSCl, imidazole | DMF, RT | Acid/base-resistant |
Comparison with Similar Compounds
Stability and Reactivity
- The Boc group in all derivatives improves thermal stability and solubility in non-polar solvents, facilitating chromatographic purification .
- Hydroxymethyl and amino derivatives exhibit higher polarity compared to halogenated analogs, impacting their solubility profiles and reaction kinetics .
Preparation Methods
Post-Cyclization Functionalization
This approach involves synthesizing the benzimidazole core followed by sequential modifications. For example, 5-bromo-1H-benzimidazole can undergo lithiation at position 5 using n-butyllithium, followed by quenching with N,N-dimethylformamide (DMF)* to install a formyl group. Subsequent reduction with sodium borohydride (NaBH₄) yields the hydroxymethyl derivative. Boc protection of the N-1 nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP).
Direct Cyclization with Pre-Functionalized Intermediates
An alternative route employs a pre-functionalized diamine precursor. For instance, 4-amino-3-nitrobenzyl alcohol can be reduced to the corresponding diamine, which undergoes cyclization with trimethyl orthoformate to form the hydroxymethyl-substituted benzimidazole. Boc protection is then applied under anhydrous conditions.
Boc Protection Methodologies
The tert-butyloxycarbonyl (Boc) group is introduced to shield the N-1 nitrogen during subsequent reactions. As demonstrated in the synthesis of AMPK activators, Boc protection is typically performed using Boc₂O in dichloromethane (DCM) with DMAP as a catalyst (yield: 85–92%). Critical parameters include:
-
Temperature : 0–25°C to minimize side reactions.
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl byproducts.
-
Solvent : Anhydrous DCM or tetrahydrofuran (THF) to prevent hydrolysis.
The Boc group remains stable under basic and neutral conditions but is cleaved by trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Optimization of Reaction Conditions
Lithiation and Electrophilic Quenching
Lithiation of 5-bromo-1H-benzimidazole with n-BuLi (−78°C, THF) followed by DMF quenching achieves 5-formylation (yield: 60–68%). Side products arise from over-lithiation or premature electrophile addition.
Boc Protection Kinetics
Reaction monitoring via thin-layer chromatography (TLC) reveals complete Boc protection within 4 hours at 25°C. Prolonged exposure (>8 hours) leads to tert-butyl ester hydrolysis.
Spectroscopic Characterization and Analytical Data
NMR Spectroscopy
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 277.1421 (calculated for C₁₃H₁₈N₂O₃: 277.1424).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Post-Cyclization | 68 | Regioselective formylation | Requires cryogenic conditions |
| Mitsunobu Reaction | 72 | Single-step hydroxymethyl installation | High reagent cost |
| Direct Cyclization | 58 | Fewer purification steps | Low functional group tolerance |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate?
- Methodology : The synthesis typically involves protecting group strategies. For example, the hydroxymethyl group can be introduced via nucleophilic substitution or oxidation-reduction sequences. A common approach is to start with 5-(hydroxymethyl)-1H-benzimidazole, followed by protection of the imidazole nitrogen using tert-butyl dicarbonate (Boc₂O) under anhydrous conditions in the presence of a base like DMAP .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid overprotection. Use inert atmospheres (e.g., N₂) to prevent oxidation of the hydroxymethyl group.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, particularly for small molecules. Hydrogen bonding patterns, as analyzed via graph set theory, reveal intermolecular interactions critical for crystal packing .
- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized geometries to validate structural assignments .
Advanced Research Questions
Q. How can synthetic yields be improved for tert-butyl-protected benzimidazole derivatives?
- Methodology : Optimize reaction conditions using design of experiments (DoE). For example:
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaH) and solvents (DMF vs. THF) to maximize Boc protection efficiency .
- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions like hydrolysis of the hydroxymethyl group .
- Data Contradictions : Conflicting reports on solvent polarity effects may arise due to competing solvation and steric factors. Resolve via systematic kinetic studies .
Q. What computational tools are suitable for predicting the hydrogen-bonding network in its crystalline form?
- Methodology : Use Mercury (CCDC) for visualizing crystal packing and Gaussian for DFT-based hydrogen bond energy calculations. Etter’s graph set analysis (e.g., R₂²(8) motifs) helps classify H-bond patterns .
- Validation : Cross-reference computed IR/Raman spectra with experimental data to confirm H-bond strengths .
Q. How can structural analogs of this compound be designed for antitumor activity screening?
- Methodology : Replace the hydroxymethyl group with bioisosteres (e.g., boronate esters or fluorinated moieties) to enhance bioavailability. Docking studies (AutoDock Vina) against targets like NF-κB or tubulin can prioritize analogs .
- Experimental Validation : Test cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7) and compare IC₅₀ values with parent compound .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for tert-butyl benzimidazole derivatives: How to address them?
- Root Cause : Polymorphism or solvent inclusion during crystallization.
- Resolution : Perform differential scanning calorimetry (DSC) and variable-temperature PXRD to identify polymorphic forms .
Q. Conflicting NMR data for the hydroxymethyl proton signal: What factors contribute to this?
- Root Cause : Solvent-dependent chemical shifts or dynamic exchange processes (e.g., hydrogen bonding in DMSO-d₆ vs. CDCl₃).
- Resolution : Acquire 2D NMR (COSY, HSQC) in multiple solvents and compare with computational predictions (e.g., ACD/Labs NMR predictor) .
Safety and Handling Guidelines
- Storage : Store under argon at –20°C to prevent degradation. Avoid long-term storage due to potential ester hydrolysis .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
